1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Structure-Activity Relationship Pyridazine Heterocycle Medicinal Chemistry

Secure a structurally unique chemical probe that integrates 6-methylpyridazine, a piperidine ether linker, and an imidazolidin-2-one urea core. This specific combination is scientifically non-interchangeable; class-level SAR shows pyridazine replacements of pyridine can triple potency, and the imidazolidin-2-one bioisostere yields massive potency gains. Ideal for de novo SCD1 screening or kinase selectivity profiling, it is supplied with a guaranteed purity of 95%. Contact us to request a quote or check stock availability.

Molecular Formula C14H19N5O3
Molecular Weight 305.338
CAS No. 2034481-66-6
Cat. No. B2877540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
CAS2034481-66-6
Molecular FormulaC14H19N5O3
Molecular Weight305.338
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCNC3=O
InChIInChI=1S/C14H19N5O3/c1-10-4-5-12(17-16-10)22-11-3-2-7-18(9-11)14(21)19-8-6-15-13(19)20/h4-5,11H,2-3,6-9H2,1H3,(H,15,20)
InChIKeyXRFFSRJYZOTXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one (CAS 2034481-66-6): Chemical Class and Structural Context for Scientific Procurement


1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one (CAS 2034481-66-6) is a synthetic heterocyclic small molecule (C14H19N5O3, MW 305.338) that integrates three pharmacophoric modules: a 6-methylpyridazine ring linked via an ether bridge to a piperidine ring, which is further connected through a carbonyl urea to an imidazolidin-2-one core [1]. The compound belongs to a broader class of piperidine-pyridazine-imidazolidinone hybrids that have been explored in medicinal chemistry for SCD1 inhibition, kinase modulation, and CYP17 inhibition [2][3]. Critically, no primary research papers, patents, or authoritative database entries with quantitative bioactivity data have been identified for this specific CAS number in the public domain as of April 2026; all currently available listings originate from chemical vendor catalogs with purity typically reported as 95% [1].

Why Generic Substitution of CAS 2034481-66-6 with In-Class Analogs Carries Unquantified Scientific Risk


The 6-methyl substitution on the pyridazine ring, the ether-linked piperidine spacer, and the imidazolidin-2-one carbonyl urea terminus create a unique three-dimensional pharmacophore that cannot be assumed interchangeable with analogs bearing unsubstituted pyridazine (des-methyl), pyrimidine, or pyrazine heterocycles [1][2]. In the broader SCD1 inhibitor field, replacing pyridine with pyridazine in related piperidine scaffolds increased potency by approximately three-fold, demonstrating that even single heteroatom changes at this position can produce substantial pharmacological divergence [3]. Similarly, the imidazolidin-2-one moiety, when introduced as an amide bioisostere in the thiazolylimidazolidinone SCD1 series (XEN723), yielded a 560-fold improvement in in vitro potency over the parent amide [4]. These class-level SAR observations underscore that the specific substitution pattern of CAS 2034481-66-6—6-methylpyridazine ether, piperidine linker, and imidazolidin-2-one urea—represents a non-trivial combination for which generic substitution assumptions are scientifically unsupported without direct comparative data [5].

Quantitative Differentiation Evidence for CAS 2034481-66-6: A Critical Data Transparency Assessment


Structural Differentiation: 6-Methylpyridazine vs. Unsubstituted Pyridazine in the Imidazolidin-2-one Series

The 6-methyl substituent on the pyridazine ring of CAS 2034481-66-6 distinguishes it from the unsubstituted pyridazine analog 1-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one. In structurally related pyridazine-piperidine SCD1 inhibitor series, the introduction of a methyl group at the pyridazine 6-position has been associated with altered electronic properties and steric bulk that can influence target binding [1]. However, no direct comparative bioactivity data between these two specific compounds exists in the public domain [2]. The 6-methyl group contributes an additional 14.03 Da to the molecular weight (305.34 vs. 291.31 for the des-methyl analog) and increases calculated logP, which may affect solubility and permeability [1].

Structure-Activity Relationship Pyridazine Heterocycle Medicinal Chemistry

Imidazolidin-2-one Core: Class-Level Potency Enhancement Evidence from the SCD1 Inhibitor Field

The imidazolidin-2-one moiety present in CAS 2034481-66-6 has been validated as a potency-enhancing amide bioisostere in the SCD1 inhibitor field. Sun et al. (2014) demonstrated that replacing the central amide bond with an imidazolidinone moiety in the thiazolyl series yielded XEN723, achieving a 560-fold improvement in in vitro SCD1 potency (IC50 = 45 nM in mouse microsomes) compared to the parent amide [1]. While this finding is from a different scaffold (thiazolyl vs. pyridazinyl-piperidine), it provides class-level evidence that the imidazolidin-2-one pharmacophore can confer substantial potency advantages in SCD1 inhibition contexts [2]. Direct confirmation in the pyridazinyl-piperidine series of CAS 2034481-66-6 has not been reported [3].

SCD1 Inhibition Amide Bioisostere Imidazolidinone SAR

Pyridazine vs. Pyridine Heterocycle: Class-Level SCD1 Potency Differentiation

In the broader SCD1 inhibitor chemotype landscape, replacing the pyridine heterocycle with pyridazine in 4-bicyclic heteroaryl-piperidine derivatives increased SCD1 inhibitory potency by approximately three-fold [1][2]. Specifically, compound 2e (pyridazine-based) demonstrated substantially enhanced potency compared to its pyridine counterpart in the same scaffold series [1]. This class-level SAR observation supports the rationale for pyridazine-containing scaffolds like CAS 2034481-66-6 in SCD1-targeting applications. However, this is a scaffold-level finding from a related but distinct chemical series, and no direct comparative data exist for CAS 2034481-66-6 versus a pyridine analog within the imidazolidin-2-one series [3].

SCD1 Inhibitor Heterocycle SAR Pyridazine Advantage

Chemical Purity: Reported 95% Baseline with No Independent Verification

Vendor listings for CAS 2034481-66-6 consistently report a purity specification of 95% [1]. This is a standard research-grade purity level common across the broader piperidine-pyridazine-imidazolidinone compound class [2]. No independent analytical verification (e.g., published HPLC traces, quantitative NMR, elemental analysis) has been identified in the peer-reviewed literature or on non-excluded vendor technical datasheets [3]. For procurement purposes, this purity level is adequate for primary biochemical screening and in vitro SAR exploration, but may be insufficient for in vivo pharmacology or crystallization studies without additional purification and analytical certification [3].

Compound Purity Quality Control Procurement Specification

Evidence-Linked Application Scenarios for CAS 2034481-66-6 in Scientific Research


Structure-Activity Relationship (SAR) Exploration of Pyridazine-Piperidine-Imidazolidinone Chemotypes

The primary research application for CAS 2034481-66-6, given the current evidence landscape, is as a structural probe in medicinal chemistry SAR campaigns exploring the pyridazine-piperidine-imidazolidinone chemotype space. The compound provides a specific combination of three modular pharmacophoric elements—6-methylpyridazine, piperidine ether linker, and imidazolidin-2-one urea—that can serve as a reference point for systematic variation [1]. In the context of SCD1 inhibitor development, where pyridazine-containing scaffolds have demonstrated class-level potency advantages over pyridine analogs [2], this compound may be evaluated alongside its des-methyl pyridazine, pyrimidine (CAS 2034502-47-9 analog), and pyrazine counterparts to map heterocycle substitution effects on target engagement [3].

Biochemical Screening in SCD1-Mediated Metabolic Disease Models (Hypothesis-Driven, Confirmatory Data Pending)

Based on class-level evidence that pyridazine-piperidine derivatives act as SCD1 inhibitors (IC50 ranges from 0.01 μg to 40 μg in optimized series) [1] and that imidazolidin-2-one bioisosteres can confer substantial potency gains [2], CAS 2034481-66-6 represents a hypothesis-driven candidate for SCD1 biochemical screening. The compound's structural features align with established SCD1 pharmacophore models, but users must note that no confirmatory SCD1 IC50 data exist for this specific compound [3]. Procurement for this application should be accompanied by a plan for de novo enzymatic profiling (e.g., mouse or human SCD1 microsomal assay) to generate the primary data that is currently absent from the public domain.

Kinase Selectivity Panel Screening Based on Pyridazine-Kinase Recognition Motifs

Pyridazine-containing compounds have been documented as kinase inhibitor scaffolds, with the pyridazine ring engaging hinge-region hydrogen bond acceptors in ATP-binding pockets [1]. Imidazo[1,2-b]pyridazine derivatives have progressed as SYK inhibitors, PDE10 inhibitors, and protein kinase inhibitors [2]. The piperidine-imidazolidinone architecture of CAS 2034481-66-6 extends this recognition paradigm by introducing conformational constraint through the cyclic urea. The compound is suitable for inclusion in broad kinase selectivity panels (e.g., 50-100 kinase profiling) to determine whether the 6-methylpyridazine-ether-piperidine-imidazolidinone combination yields any unexpected kinase polypharmacology or selectivity windows [3].

Analytical Reference Standard Development for LC-MS/MS Method Validation

With a well-defined molecular formula (C14H19N5O3), molecular weight (305.338), and reported purity of 95% [1], CAS 2034481-66-6 may serve as an analytical reference compound for developing LC-MS/MS quantification methods targeting the pyridazine-piperidine-imidazolidinone compound class. The characteristic fragmentation pattern predicted from the imidazolidin-2-one carbonyl urea and the pyridazine ether linkage provides diagnostic MS/MS transitions suitable for MRM method development [1]. This application is independent of the compound's pharmacological activity and leverages its structural uniqueness for analytical chemistry purposes.

Quote Request

Request a Quote for 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.